molecular formula C19H22N2O5 B5881948 3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide

3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide

Cat. No. B5881948
M. Wt: 358.4 g/mol
InChI Key: AIYZEGQKZALNEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide, also known as PHB-DMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method, and its mechanism of action and physiological effects have been investigated in various studies. In

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. This compound has been shown to bind to specific proteins and disrupt their interactions, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects:
3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide can improve cognitive function and reduce inflammation in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide is its specificity towards certain proteins, which allows for targeted studies of protein-protein interactions. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for the use of 3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide in scientific research. One area of interest is the development of new drugs and therapies for various diseases based on the mechanism of action of this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide and its potential applications in various fields of research.

Synthesis Methods

3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide is synthesized using a specific method that involves the reaction of 3,4-dimethoxybenzaldehyde with N-(2-phenoxybutanoyl)imidoyl chloride in the presence of triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to yield 3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide. This synthesis method has been optimized in various studies to increase the yield and purity of the compound.

Scientific Research Applications

3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide has been widely used in scientific research due to its potential applications in various fields. One of the main applications of this compound is in the study of protein-protein interactions. 3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide can be used as a chemical probe to identify and study protein-protein interactions in complex biological systems. It has also been used in the development of new drugs and therapies for various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-phenoxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-4-15(25-14-8-6-5-7-9-14)19(22)26-21-18(20)13-10-11-16(23-2)17(12-13)24-3/h5-12,15H,4H2,1-3H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYZEGQKZALNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)ON=C(C1=CC(=C(C=C1)OC)OC)N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O/N=C(/C1=CC(=C(C=C1)OC)OC)\N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide

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